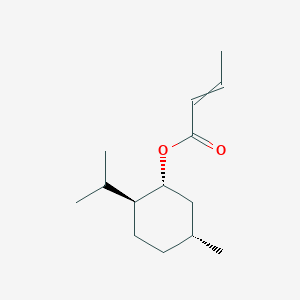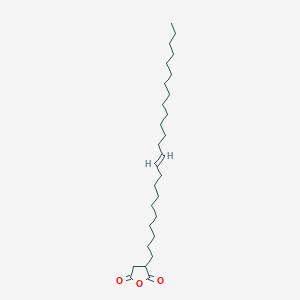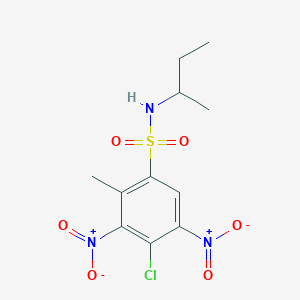![molecular formula C17H18O3 B14506840 4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol CAS No. 64735-61-1](/img/structure/B14506840.png)
4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol is a phenolic compound known for its unique chemical structure and properties. This compound is characterized by the presence of hydroxyl and methoxy groups attached to an aromatic ring, making it a significant subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2,6-dimethylphenol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in an organic solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated phenols and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antioxidant properties and potential biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its antioxidant activity by scavenging free radicals and inhibiting oxidative stress. Additionally, the compound may interact with specific enzymes and receptors, modulating biological processes and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol
- 2-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylquinolinium 4-methoxybenzenesulfonate
- 2-methoxy-4-vinylphenol
Uniqueness
4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol stands out due to its specific substitution pattern on the aromatic ring, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
64735-61-1 |
|---|---|
Molekularformel |
C17H18O3 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
4-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C17H18O3/c1-11-8-14(9-12(2)17(11)19)5-4-13-6-7-15(18)16(10-13)20-3/h4-10,18-19H,1-3H3 |
InChI-Schlüssel |
NJQKRVJNOSNZGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)C=CC2=CC(=C(C=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)

![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)


![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)

![{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14506803.png)

![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)



![3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol](/img/structure/B14506831.png)
